![molecular formula C7H5BrN2O B1450619 7-溴-1H-吡咯并[3,2-c]吡啶-2(3H)-酮 CAS No. 1788054-65-8](/img/structure/B1450619.png)

7-溴-1H-吡咯并[3,2-c]吡啶-2(3H)-酮

描述

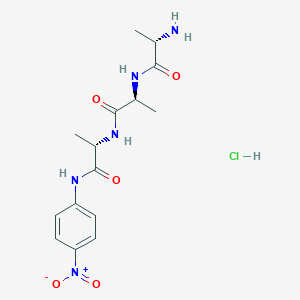

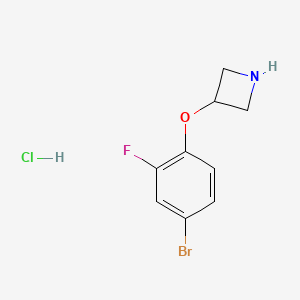

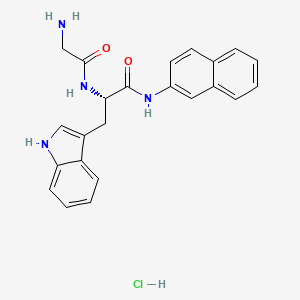

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

科学研究应用

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

Biological Studies: The compound is used in the development of probes for studying biological pathways and protein interactions.

Material Science: It can be utilized in the synthesis of organic semiconductors and other advanced materials.

作用机制

Target of Action

The primary target of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

生化分析

Biochemical Properties

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency .

The interaction between 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and FGFRs involves binding to the receptor’s tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .

Cellular Effects

The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, treatment with the compound resulted in significant inhibition of cell migration and invasion . Additionally, the compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby blocking the receptor’s ability to phosphorylate downstream signaling proteins. This inhibition leads to the suppression of key signaling pathways involved in cell growth and survival .

Furthermore, the compound’s ability to induce apoptosis in cancer cells is linked to its impact on the mitochondrial pathway. By disrupting the balance of pro- and anti-apoptotic proteins, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one promotes the release of cytochrome c from mitochondria, triggering the activation of caspases and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one have been studied over various time points. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the compound’s inhibitory effects on FGFRs and cancer cell proliferation were sustained over 24 to 48 hours .

Dosage Effects in Animal Models

The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The compound’s metabolites have been detected in both urine and feces, indicating efficient clearance from the body .

Transport and Distribution

Within cells, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is transported via passive diffusion and active transport mechanisms. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Binding proteins, such as albumin, also play a role in the compound’s transport in the bloodstream .

Subcellular Localization

The subcellular localization of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is predominantly in the cytoplasm, where it interacts with FGFRs and other signaling proteins. The compound’s localization is facilitated by its ability to diffuse across cellular membranes and its affinity for specific intracellular targets . Post-translational modifications, such as phosphorylation, may also influence the compound’s activity and localization within cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. A common method includes the reaction of 1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) under ice-bath conditions. The reaction mixture is stirred at 0°C for several hours, followed by extraction and purification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

化学反应分析

Types of Reactions

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolo[3,2-c]pyridines with different functional groups.

相似化合物的比较

Similar Compounds

1H-pyrrolo[2,3-b]pyridine: Another pyrrolo-pyridine derivative with similar structural features but different substitution patterns.

3-Bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with the bromine atom at a different position on the pyridine ring.

Uniqueness

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and development.

属性

IUPAC Name |

7-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-9-2-4-1-6(11)10-7(4)5/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKKLSEUUNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CC(=C2NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)

![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)